molecular formula C9H6O3 B8565081 6-Hydroxyisochromen-1-one

6-Hydroxyisochromen-1-one

Cat. No.: B8565081
M. Wt: 162.14 g/mol
InChI Key: BVBAVYGOXUZJJD-UHFFFAOYSA-N
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Description

6-Hydroxyisochromen-1-one is an aromatic hydroxyketone characterized by a fused benzene ring and a six-membered oxygen-containing lactone ring, with a hydroxyl substituent at the 6-position. These analogs share key features, including aromaticity, ketone functionality, and hydroxyl groups, which influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

6-hydroxyisochromen-1-one

InChI

InChI=1S/C9H6O3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5,10H

InChI Key

BVBAVYGOXUZJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC2=O)C=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Hydroxyisochromen-1-one with structurally related aromatic hydroxyketones and chloro-substituted derivatives:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Synthesis Methods Safety Precautions
6-Hydroxy-1-indanone C₉H₈O₂ 62803-47-8 148.16 Hydroxyl at C6 Not specified Use P95 respirators; protective suits recommended
6-Chloro-1-(3-hydroxyphenyl)-1-hexanone C₁₂H₁₅ClO₂ N/A 226.70 Chloro, hydroxyl at C3 Methyl ether, stannous bromide, CrO₃ Data unavailable
6-hydroxyphenalen-1-one C₁₃H₁₀O₂ 3352-82-7 198.22 Hydroxyl at C6 Not specified Oxygen administration if inhaled
6-Chloro-2-methyl-1H-inden-1-one C₁₀H₇ClO 196953-02-3 178.62 Chloro, methyl at C2 Not specified Limited safety data

Structural and Functional Differences

  • Hydroxyl vs. Chloro Substituents: Hydroxyl groups (e.g., in 6-Hydroxy-1-indanone) enhance solubility in polar solvents and hydrogen-bonding capacity, whereas chloro substituents (e.g., in 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone) increase molecular weight and may elevate toxicity .
  • Ring Systems: 6-Hydroxyisochromen-1-one’s isochromenone ring differs from 6-Hydroxy-1-indanone’s indanone structure (cyclopentanone fused to benzene) and 6-hydroxyphenalen-1-one’s tricyclic phenalene system. These variations influence stability and electronic properties .

Research Findings and Gaps

  • Synthesis Optimization : Methods for chloro-substituted compounds (e.g., CrO₃-mediated oxidation) could inform synthetic routes for 6-Hydroxyisochromen-1-one, though milder conditions may be needed for hydroxylated analogs .
  • Toxicity Data : Chlorinated derivatives lack comprehensive safety profiles, highlighting a research gap compared to hydroxylated compounds with established exposure controls .

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